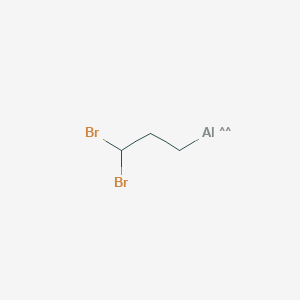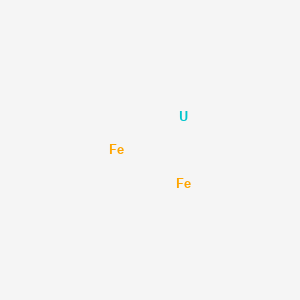
Iron;uranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-uranium compounds, often referred to as ferrouranium, are alloys composed of iron and uranium. These compounds are notable for their unique properties, which include high density, significant hardness, and the ability to form intermetallic compounds such as U₆Fe and UFe₂ . Ferrouranium has been used historically in various industrial applications, particularly in the steel industry, due to its ability to enhance the mechanical properties of steel.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iron-uranium compounds typically involves the direct combination of iron and uranium at high temperatures. The process can be carried out in an electric arc furnace, where iron and uranium metals are melted together. The resulting alloy is then cooled and solidified. The reaction conditions often include temperatures exceeding 1000°C to ensure complete melting and mixing of the metals .
Industrial Production Methods
Industrial production of ferrouranium involves the use of depleted uranium, which is a byproduct of the nuclear industry. The uranium is alloyed with iron in specific proportions, usually containing about 35-50% uranium and 1.5-4.0% carbon . The alloy is then cast into ingots or other desired shapes for further processing.
Análisis De Reacciones Químicas
Types of Reactions
Iron-uranium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both iron and uranium, which can exhibit multiple oxidation states.
Common Reagents and Conditions
Oxidation: Iron-uranium compounds can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or carbon monoxide, converting uranium oxides back to metallic uranium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various uranium oxides, such as UO₂ and U₃O₈, and intermetallic compounds like U₆Fe and UFe₂ .
Aplicaciones Científicas De Investigación
Iron-uranium compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of iron-uranium compounds involves their interaction with various molecular targets and pathways. In the context of their industrial applications, the presence of uranium in the alloy enhances the mechanical properties of steel by forming stable intermetallic compounds that improve the material’s strength and toughness . In biological systems, uranium compounds can interact with cellular components, leading to potential toxic effects .
Comparación Con Compuestos Similares
Iron-uranium compounds can be compared with other similar compounds, such as:
Ferrovanadium: An alloy of iron and vanadium used as a deoxidizer and to improve the mechanical properties of steel.
Ferronickel: An alloy of iron and nickel used to enhance the corrosion resistance and toughness of steel.
Ferrochromium: An alloy of iron and chromium used to increase the hardness and corrosion resistance of steel.
The uniqueness of iron-uranium compounds lies in their ability to significantly lower the melting point of iron and form stable intermetallic compounds, which are not commonly observed with other ferroalloys .
Propiedades
Número CAS |
12023-42-6 |
|---|---|
Fórmula molecular |
Fe2U |
Peso molecular |
349.72 g/mol |
Nombre IUPAC |
iron;uranium |
InChI |
InChI=1S/2Fe.U |
Clave InChI |
ZXBBWJAUPRELIV-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


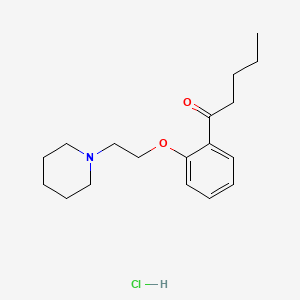
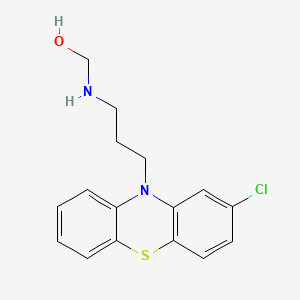

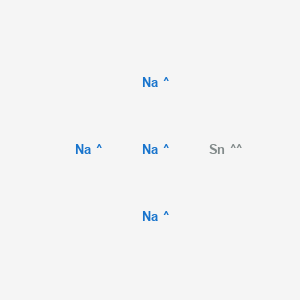
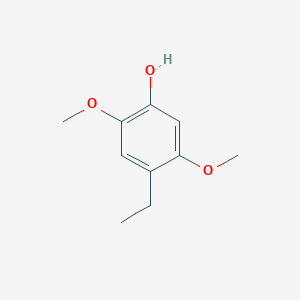
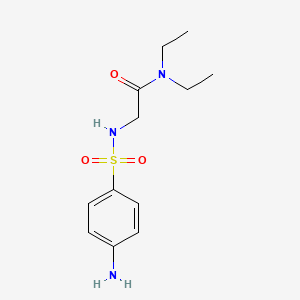
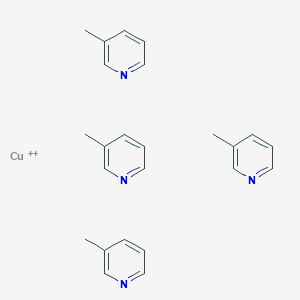
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
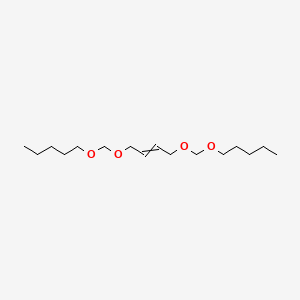
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)
![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
